molecular formula C9H13N5 B1479663 3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098046-35-4

3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479663
CAS No.: 2098046-35-4
M. Wt: 191.23 g/mol
InChI Key: HYSOWDRIBJUDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of considerable research efforts . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has skyrocketed since the early 1990s .


Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Scientific Research Applications

2-azidoethyl-2-methylcyclopentapyrazole has a wide range of potential applications in scientific research. It has been used as a versatile platform for the development of new drugs, as a tool for studying the structure and function of proteins, and as a reagent for the synthesis of other heterocyclic compounds. It has also been used in the study of enzyme kinetics and in the development of new imaging agents for medical imaging.

Mechanism of Action

2-azidoethyl-2-methylcyclopentapyrazole is a highly reactive molecule that can bind to and modify proteins. It can act as an inhibitor of certain enzymes, as an activator of certain proteins, or as a substrate for certain enzymes. Its reactivity and specificity make it a useful tool for studying the structure and function of proteins.
Biochemical and Physiological Effects
2-azidoethyl-2-methylcyclopentapyrazole has been shown to have a wide range of biochemical and physiological effects. It has been used in the study of enzyme kinetics and has been found to inhibit the activity of certain enzymes. It has also been used to study the structure and function of proteins, and has been found to activate or inhibit certain proteins. In addition, it has been used as a substrate for certain enzymes, and has been found to have an effect on the expression of certain genes.

Advantages and Limitations for Lab Experiments

2-azidoethyl-2-methylcyclopentapyrazole has several advantages for lab experiments. It is a highly reactive molecule that can bind to and modify proteins, making it a useful tool for studying the structure and function of proteins. It is also relatively inexpensive and easy to synthesize, making it a cost-effective reagent for the synthesis of other heterocyclic compounds. However, it is also a highly reactive molecule and can be toxic if handled improperly.

Future Directions

2-azidoethyl-2-methylcyclopentapyrazole has a wide range of potential applications in the fields of drug discovery, biochemistry, and medicinal chemistry. In the future, it could be used to develop new drugs or imaging agents, or to study the structure and function of proteins. It could also be used to study enzyme kinetics or to develop new reagents for the synthesis of other heterocyclic compounds. Additionally, it could be used to study the expression of certain genes or to study the effects of certain drugs. Finally, it could be used to develop new therapeutic agents or to study the effects of certain environmental factors on biochemical pathways.

Properties

IUPAC Name

3-(2-azidoethyl)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-14-9(5-6-11-13-10)7-3-2-4-8(7)12-14/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSOWDRIBJUDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 3
3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 4
3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 5
Reactant of Route 5
3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 6
Reactant of Route 6
3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.